molecular formula C20H16F3NO4S2 B2509373 (5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 303056-53-3

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2509373
CAS No.: 303056-53-3
M. Wt: 455.47
InChI Key: SSZZWOJDMOYQTP-SXGWCWSVSA-N
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Description

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H16F3NO4S2 and its molecular weight is 455.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of thiazolidin-4-one and evaluated their antimicrobial activities. For example, Gouda et al. (2010) reported the synthesis of thiazolidin-4-one derivatives that exhibited promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, Makki et al. (2016) prepared fluorine-substituted thiazolidin-4-one derivatives showing good antimicrobial activities against pathogenic bacteria and fungi (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Anticancer Applications

Compounds based on the thiazolidin-4-one scaffold have also been investigated for their potential anticancer activities. Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines, finding some compounds with potent activity (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Antihyperglycemic Agents

Novel thiazolidine-2,4-diones have been prepared and evaluated as oral antihyperglycemic agents, showing effectiveness in lowering glucose and insulin levels in animal models of diabetes (Wrobel, Li, Dietrich, McCaleb, Mihan, Sredy, & Sullivan, 1998).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their ability to inhibit corrosion in metals. Yadav et al. (2015) conducted a study on the corrosion inhibition performance of thiazolidinedione derivatives on mild steel in hydrochloric acid solution, finding significant inhibition efficiency (Yadav, Behera, Kumar, & Yadav, 2015).

Antifungal Compound

A novel potential antifungal compound of the 1,2,4-triazole class was synthesized, showing promising solubility and thermodynamic properties for antifungal applications (Volkova, Levshin, & Perlovich, 2020).

GSK-3 Inhibitors

Microwave-assisted synthesis of bis(2-thioxothiazolidin-4-one) derivatives has been explored for potential inhibitors of glycogen synthase kinase-3 (GSK-3), showing promise for therapeutic applications (Kamila & Biehl, 2012).

Properties

IUPAC Name

(5Z)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO4S2/c1-26-14-7-11(8-15(27-2)17(14)28-3)9-16-18(25)24(19(29)30-16)13-6-4-5-12(10-13)20(21,22)23/h4-10H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZZWOJDMOYQTP-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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